4,5-Dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4,5-Dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with a triazolopyridazine moiety and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine core, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
4,5-Dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share a similar triazolopyridazine core but differ in their substituents.
Pyrimidine Derivatives: Compounds with a pyrimidine core and various substituents, such as 4,5-dimethylpyrimidine.
Properties
IUPAC Name |
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-11-12(2)16-9-17-15(11)22-7-5-21(6-8-22)14-4-3-13-19-18-10-23(13)20-14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCPNABSDFIDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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